molecular formula C21H22N2O4S2 B2695371 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide CAS No. 1251686-53-9

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide

Cat. No. B2695371
CAS RN: 1251686-53-9
M. Wt: 430.54
InChI Key: HDQQILDZNXZKKG-UHFFFAOYSA-N
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Description

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as E7820, is a small molecule drug that has shown promise in various preclinical studies. It is a potent inhibitor of angiogenesis, which is the process of forming new blood vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, inflammation, and wound healing. E7820 has been shown to inhibit angiogenesis by targeting several key molecular pathways involved in this process.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives demonstrate significant biological activity, including antibacterial and antifungal properties. The study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives revealed that these compounds exhibit antibacterial and antifungal activities, attributed to their molecular structure which features a m-toluidine or p-toluidine ring coplanar with the thiophene ring, enhancing their biological efficacy (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Antimicrobial Drug Synthesis

G. Ahmed (2007) discussed the synthesis of new antibiotic and antibacterial drugs from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, highlighting the compound's potential in creating effective treatments against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).

Tumor Cell Selectivity

The pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, as explored by Joice Thomas et al. (2017), demonstrate the potential of thiophene derivatives in cancer treatment. These compounds selectively inhibit the proliferation of specific tumor cell types, showing 500- to 1000-fold tumor cell selectivity, which may contribute to the development of targeted cancer therapies (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).

Antimicrobial Activities of Thiazoles and Their Derivatives

Wagnat W. Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, studying their antimicrobial activities against various bacterial and fungal strains. This research underscores the utility of thiophene derivatives in developing new antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQQILDZNXZKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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